四氢萘 12-HETE

描述

Synthesis Analysis

The synthesis of 12-HETE derivatives, including Tetranor 12-HETE, involves complex chemical processes. Rodriguez et al. (2001) describe the total synthesis of 12(R)-HETE and 12(S)-HETE from racemic glycidol, highlighting key steps such as hydrolytic kinetic resolution and selective oxidation, providing insights into Tetranor 12-HETE synthesis (Rodriguez et al., 2001).

科学研究应用

神经调节作用和神经保护

四氢萘 12-HETE,特别是 12-羟基二十碳四烯酸 (12-HETE),表现出显著的神经调节作用。它在缺血期间合成,已被发现可以减弱神经元中的钙内流和谷氨酸释放。此外,它抑制 AMPA 受体激活,这对于保护神经元免受兴奋性毒性至关重要。12-HETE 对神经元损伤的这种保护作用在其减少心脏缺血性损伤和减弱谷氨酸诱导的神经元钙内流的能力中很明显,表明其在神经保护疗法中具有潜在的作用 (Hampson 和 Grimaldi,2002)。

对线粒体功能的影响

12-HETE 参与与线粒体功能障碍和氧化应激相关的疾病。在一项研究中,发现 12-HETE 会增加线粒体内的电离钙浓度,从而刺激线粒体一氧化氮合酶活性。这反过来又通过影响线粒体呼吸和跨膜电位导致线粒体功能障碍。此外,12-HETE 可以诱导心肌细胞凋亡,从而深入了解其在线粒体相关病理学中的作用 (Nazarewicz 等人,2007)。

在激活蛋白激酶 C 中的作用

研究还强调了 12-HETE 与表皮生长因子在晶状体上皮细胞中激活蛋白激酶 C (PKC) 的协同作用。这种相互作用表明 12-HETE 与生长因子一起可以调节细胞信号通路,特别是在细胞增殖和分化的情况下 (Zhou、Fariss 和 Zelenka,2003)。

对心血管疾病的贡献

12-HETE 与各种心血管疾病有关。例如,它与 2 型糖尿病患者的冠状动脉疾病有关。此类患者 12-HETE 水平升高表明其在动脉粥样硬化和糖尿病的发病机制中的作用,表明其作为心血管疾病管理中的生物标志物或治疗靶点的潜力 (Zhang 等人,2013)。

参与癌细胞动态

12-HETE 也在癌症生物学中发挥作用。已显示它激活某些信号通路,如 RHO、ROCK 和 MLC2,从而促进癌细胞突破内皮屏障。这表明其可能参与转移扩散和肿瘤进展,这对于开发抗转移疗法可能很重要 (Nguyen 等人,2016)。

作用机制

Target of Action

Tetranor-12(S)-HETE, also known as 8-Hydroxy-13,14,15,16-tetranor-12-labdanoic acid , is a type of triterpenoid . Triterpenoids are a unique class of compounds that are widely distributed across various plant species .

Mode of Action

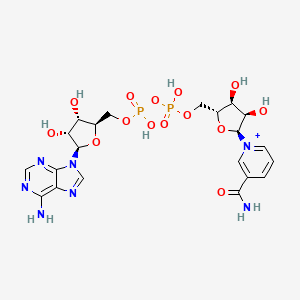

It is known to be a metabolite of infused Prostaglandin D2 (PGD2) that is detectable in mouse and human urine . PGD2 is a cyclooxygenase (COX) product of arachidonic acid that activates D prostanoid receptors to modulate vascular, platelet, and leukocyte function .

Biochemical Pathways

Tetranor-12(S)-HETE is involved in the biosynthesis of PGD2 . PGD2 is formed from PGH2, a COX product of arachidonic acid, by the action of either a lipocalin (L)-like or hemopoietic (H) PGD synthase . It is unclear which pgds enzyme predominates under varied conditions in vivo .

Pharmacokinetics

It is known that infusion of PGD2 dose-dependently increases urinary Tetranor-12(S)-HETE .

Result of Action

It is known that PGD2 has been implicated in both the development and resolution of inflammation . Administration of bacterial lipopolysaccharide coordinately elevated Tetranor-12(S)-HETE and 2,3-dinor-11 -PGF2 in volunteers, coincident with a pyrexial and systemic inflammatory response, but both metabolites fell during the resolution phase .

Action Environment

It is known that the species from which triterpenoids like tetranor-12(s)-hete are derived are mainly distributed in africa, asia, and australia , suggesting that these environments may influence the compound’s action, efficacy, and stability.

安全和危害

未来方向

属性

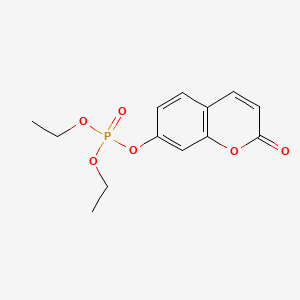

IUPAC Name |

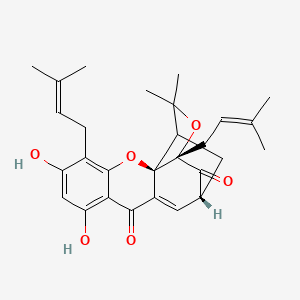

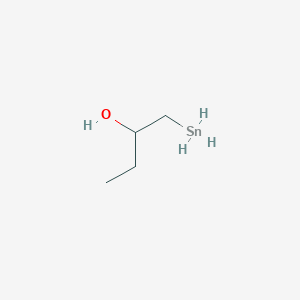

(4Z,6E,8S,10Z)-8-hydroxyhexadeca-4,6,10-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O3/c1-2-3-4-5-6-9-12-15(17)13-10-7-8-11-14-16(18)19/h6-10,13,15,17H,2-5,11-12,14H2,1H3,(H,18,19)/b8-7-,9-6-,13-10+/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOVKDIBOBQLRS-ONCCEEIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@@H](/C=C/C=C\CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347576 | |

| Record name | Tetranor-12(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetranor 12-HETE | |

CAS RN |

121842-79-3 | |

| Record name | Tetranor-12(S)-HETE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does chronic low-dose Cadmium (Cd) exposure impact Tetranor 12-HETE levels in rats, and what does this indicate about Cd's nephrotoxicity?

A2: Metabolomics analysis of kidneys in rats exposed to chronic low-dose Cadmium revealed a significant increase in Tetranor 12-HETE levels compared to the control group. [] This increase was observed alongside alterations in other metabolites related to oxidative stress, amino acid metabolism, fatty acid metabolism, and energy metabolism. [] These findings indicate that Cd exposure induces oxidative stress in the kidneys and disrupts key metabolic pathways, potentially contributing to its nephrotoxic effects. [] Tetranor 12-HETE's elevated levels could be a response to Cd-induced oxidative stress and inflammation within the kidneys.

Q2: Is there a connection between Tetranor 12-HETE and the aging process in the context of myocardial infarction (MI)?

A3: Research suggests that Tetranor 12-HETE might play a role in the dysregulated inflammatory response observed in aging after myocardial infarction (MI). [, ] Studies comparing young and aging mice fed with different diets (standard and high-fat) after MI showed that aging mice, particularly those on a high-fat diet, exhibited higher levels of pro-inflammatory metabolites, including Tetranor 12-HETE. [, ] This increase was associated with impaired resolution of inflammation and a heightened pro-inflammatory environment, suggesting a potential link between Tetranor 12-HETE and the exacerbated inflammatory response seen in aging after MI. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-(3-thiophenylmethyl)propanamide](/img/structure/B1256379.png)

![1-(1,5-dimethyl-3-pyrazolyl)-N-[[5-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]methanamine](/img/structure/B1256380.png)

![(2S,4S)-4-tert-butyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1256382.png)

![(3R,4S,10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4-prop-2-enyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1256394.png)